1-(1-Ethyl-1H-indol-5-yl)-butan-1-one

Vue d'ensemble

Description

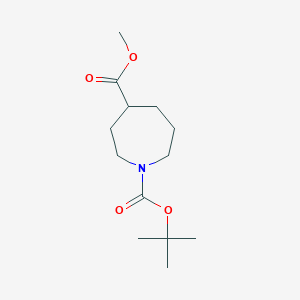

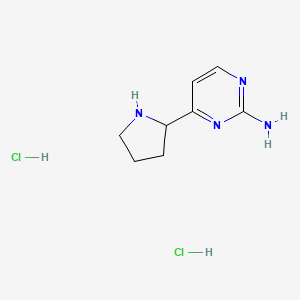

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one, also known as 1-ethyl-5-indolyl-butan-1-one (EIB), is an indole-based compound that has been used in various scientific and medical research applications. It is a synthetic derivative of indole and is used as a biochemical reagent in various laboratory experiments. EIB is a highly versatile compound with a wide range of potential applications in laboratory experiments.

Applications De Recherche Scientifique

Ethylene Dimerization and Butene-1 Production

Alphabutol technology, used in the production of Butene-1, a compound used to control the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), marks significant interest in both industrial and educational-research sectors. 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one may be relevant in this context as research focuses on enhancing the selectivity of Butene-1 from ethylene using different types of catalysts and addressing the operational issues during chemical reactions to enhance Butene-1 selectivity. The challenges related to the fouling problem in the Alphabutol process and operational or maintenance procedures to address these problems highlight potential areas for further research and application (Alenezi, Manan, & Zaidel, 2019).

Understanding Ethylene Perception and Ripening in Fruits and Vegetables

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has led to extensive research on its effects on fruits and vegetables, both to understand the role of ethylene in ripening and senescence and as a commercial technology to maintain product quality. The compound's commercialization, particularly in the apple industry, has identified strengths and weaknesses of this new technology, hinting at its potential broader application for other products. This indicates a potential area for application of related compounds, especially in understanding and manipulating the ripening and storage processes of various fruits and vegetables (Watkins, 2006).

Indole Synthesis and Organic Chemistry

Indole alkaloids have been a significant point of interest for organic chemists, inspiring the development of new methods for indole synthesis. A comprehensive framework for the classification of all indole syntheses, which is fundamental in organic chemistry, highlights the importance of this compound in the field. The systematic approach to classifying indole syntheses, considering the historical and current state of the art, presents a potential application area for 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one in understanding and developing new synthetic routes in organic chemistry (Taber & Tirunahari, 2011).

Gasoline Additives and Environmental Impact

Ethyl tertiary-butyl ether (ETBE) and related compounds are used in gasoline to reduce vehicle emissions and improve octane ratings while avoiding the use of organo-lead compounds. Understanding the environmental impact, human exposure potential, and biodegradation pathways of ETBE, as well as its role in air quality, presents a significant application in environmental and industrial chemistry. The review of ETBE's toxicological profile and its increasing use in gasoline emphasizes the need for continued research in this area (Mcgregor, 2007).

Propriétés

IUPAC Name |

1-(1-ethylindol-5-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYFEFGZIOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)